![molecular formula C46H58N4O14S B001211 Vincristine sulfate CAS No. 2068-78-2](/img/structure/B1211.png)
Vincristine sulfate
Übersicht
Beschreibung
Vincristine sulfate is the salt of an alkaloid obtained from a common flowering herb, the periwinkle plant (Vinca rosea Linn). It is also known as leurocristine . It is used as an anticancer agent and a microtubule disrupter . It is a vinca alkaloid antineoplastic agent used as a treatment for various cancers including breast cancer, Hodgkin’s disease, Kaposi’s sarcoma, and testicular cancer .
Synthesis Analysis
Vincristine is created through the semi-synthesis coupling of indole alkaloids vindoline and catharanthine in the vinca plant . A detailed method for synthesizing vincristine sulfate is also available .
Molecular Structure Analysis
The molecular formula for Vincristine Sulfate is C46H56N4O10∙H2SO4 . It has a molecular weight of 923.04 . The vincristine molecule is made up of two multiringed units, vindoline and catharanthine .
Chemical Reactions Analysis
Vincristine sulfate inhibits the polymerization of microtubules by binding to tubulin with an IC50 of 32 μM . It disrupts microtubule dynamics, causing mitotic arrest and cell death .
Physical And Chemical Properties Analysis
Vincristine sulfate is a white to off-white powder . It is soluble in methanol, freely soluble in water, but only slightly soluble in 95% ethanol . In 98% ethanol, Vincristine Sulfate has an ultraviolet spectrum with maxima at 221 nm .
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Lymphocytic Leukemia (ALL)
Vincristine sulfate is a standard component of chemotherapy regimens used to treat ALL . It has demonstrated anticancer activity and can be combined with other agents . Vincristine sulfate liposome injection (VSLI) is a formulation that allows a higher dose to be delivered more efficiently into the tissues than with the standard preparation . This formulation is indicated for the treatment of adults with second or greater relapse and clinically advanced Philadelphia chromosome-negative ALL .
Treatment of Lung Cancer
Vincristine has been significantly useful in treatments of lung cancer . It attaches to tubulin fibrils and prevents filament polymerization that permanently led to mitosis inhibition in cancer cells .
Treatment of Lymphocyte-based Leukemia
Vincristine is also used in the treatment of lymphocyte-based leukemia . It disrupts the growth of cancer cells, which are eventually destroyed .
Treatment of Glioblastomas
Glioblastomas, a type of brain cancer, can also be treated with Vincristine . It is often administered in combination with other chemotherapeutic agents to reduce adverse drug effects .
Treatment of Acute Myeloid Leukemia
Acute myeloid leukemia is another type of cancer where Vincristine has shown significant usefulness . It inhibits mitosis in cancer cells, leading to their destruction .
Treatment of Hodgkin Lymphoma
Vincristine sulfate is used in the treatment of Hodgkin lymphoma . It is often part of a combination therapy regimen .
Treatment of Neuroblastoma
Neuroblastoma, a type of cancer that often affects children, can also be treated with Vincristine sulfate .
Treatment of Non-Hodgkin Lymphoma (NHL)
Vincristine sulfate is also used in the treatment of NHL . It is often part of a combination therapy regimen .
Wirkmechanismus
Target of Action
Vincristine sulfate, a vinca alkaloid, primarily targets the microtubules in the mitotic spindle . Microtubules are crucial for the separation of chromosomes during cell division .
Mode of Action
Vincristine sulfate works by binding to the tubulin protein, which prevents the polymerization of tubulin dimers to form microtubules . This action disrupts the formation of the mitotic spindle, causing an arrest of dividing cells at the metaphase stage . The inability of cells to separate their chromosomes during metaphase leads to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by vincristine sulfate is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By preventing the formation of the mitotic spindle, vincristine sulfate inhibits the proper segregation of chromosomes, which is a critical step in cell division .
Pharmacokinetics
Vincristine sulfate exhibits unique pharmacokinetic properties. It has a significantly increased maximum concentration (Cmax) and plasma area under the concentration-time curve from zero to infinity (AUC0-Inf), and markedly decreased distribution volume (Vz) and plasma clearance (CL) compared to other drugs . Less than 3% of the administered dose of vincristine sulfate is excreted in urine .
Result of Action
The primary result of vincristine sulfate’s action is the induction of cell death or apoptosis . By disrupting the cell cycle, vincristine sulfate prevents cells from dividing properly, leading to cell death . This makes it an effective treatment for various types of cancer, including acute leukemia, malignant lymphoma, Hodgkin’s disease, and others .
Action Environment
The efficacy and stability of vincristine sulfate can be influenced by various environmental factors. For instance, the formulation of the drug can impact its pharmacokinetic behavior . Liposomal formulations of vincristine sulfate have been shown to alter its distribution and clearance, potentially enhancing its therapeutic effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQHPDCURKLKT-JKDPCDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10.H2O4S, C46H58N4O14S | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044331 | |
Record name | Vincristine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Vincristine sulfate | |
CAS RN |
2068-78-2 | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vincristine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vincristine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vincristine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
531 °F approximately (NTP, 1992) | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of vincristine sulfate?
A1: Vincristine sulfate is an anti-microtubule agent that exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts the equilibrium between microtubule polymerization and depolymerization, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells. [, ]
Q2: How does the liposomal formulation of vincristine sulfate, known as Marqibo®, improve its therapeutic efficacy?
A2: Marqibo® encapsulates vincristine sulfate within sphingomyelin/cholesterol liposomes. [, , , ] This encapsulation results in several advantages over conventional vincristine sulfate:
- Enhanced Pharmacokinetics: Liposomal encapsulation leads to a longer circulation time and slower release of vincristine sulfate, increasing its concentration in tumor tissues. [, , ] Studies have shown significantly higher plasma vincristine levels (up to 100-fold) with Marqibo® compared to standard vincristine sulfate. []
- Reduced Toxicity: The slow release and targeted delivery of vincristine sulfate to tumor sites can potentially minimize its exposure to healthy tissues, thereby reducing side effects. [, , ]
- Dose Intensification: The improved pharmacokinetic profile of Marqibo® allows for higher doses of vincristine sulfate to be administered without exceeding the toxicity threshold. [, , ]
Q3: Are there any differences in how vincristine sulfate affects cells compared to other anti-microtubule agents like paclitaxel?
A3: Yes, while both vincristine sulfate and paclitaxel target microtubules, they induce apoptosis via different pathways. []
- Vincristine sulfate: Causes microtubule depolymerization and disruption, leading to cell shrinkage, nuclear condensation, and Bax protein translocation to the mitochondria. This translocation disrupts the balance of Bcl-2 family proteins, facilitating cytochrome c release and apoptosis. []
- Paclitaxel: Induces microtubule polymerization, leading to chromatin condensation, changes in mitochondrial conformation, and phosphorylation/inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This process also results in cytochrome c release and apoptosis. []
Q4: What types of cancers have shown responsiveness to vincristine sulfate treatment?
A4: Vincristine sulfate has demonstrated efficacy in treating various cancers, both as a single agent and in combination therapies. Clinical studies and case reports highlight its activity against:
- Hematological Malignancies: Acute lymphoblastic leukemia (ALL), particularly in relapsed or refractory cases. [, , , ] Also shows activity against other lymphomas. []
- Solid Tumors: Has shown some efficacy against Wilms' tumor, rhabdomyosarcoma, neuroblastoma, Ewing's sarcoma, retinoblastoma, liposarcoma, and canine transmissible venereal tumor (TVT). [, , , , , ]
Q5: How is vincristine sulfate typically administered, and what are the common challenges associated with its administration?
A5: Vincristine sulfate is primarily administered intravenously. [, , ] One of the significant challenges is the risk of severe tissue reactions if extravasation occurs. [] Dilution of vincristine sulfate in larger infusion volumes and packaging in minibags or larger syringes have been suggested to help prevent inadvertent intrathecal administration. []
Q6: What are the major toxicity concerns associated with vincristine sulfate treatment?
A6: While vincristine sulfate is an effective chemotherapeutic agent, its use is associated with several side effects, with neurotoxicity being the most prominent dose-limiting factor. [, , , ]
- Neurotoxicity: This can manifest as peripheral neuropathy, often characterized by neuropathic pain, paresthesia, and decreased reflexes. [, , , ] The liposomal formulation, Marqibo®, aims to reduce neurotoxicity by improving drug delivery and minimizing exposure to healthy nerves. [, , ]
- Other Toxicities: Other common side effects include constipation, nausea, vomiting, fatigue, and myelosuppression, though this is usually mild. [, , , ]
Q7: Has vincristine sulfate been investigated in preclinical models?
A7: Yes, various in vitro and in vivo studies have been conducted to evaluate the efficacy and safety of vincristine sulfate:
- In Vitro Studies: Cell-based assays have been used to assess the cytotoxic effects of vincristine sulfate on different cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors. [, ]
- Animal Models: Vincristine sulfate has been tested in animal models of cancer, such as mice bearing transplanted tumors or dogs with naturally occurring tumors like TVT, to assess its antitumor activity, pharmacokinetics, and toxicity profile. [, , , , ]
Q8: What are some of the analytical methods used to characterize and quantify vincristine sulfate?
A8: Various analytical techniques have been employed for the characterization and quantification of vincristine sulfate, both in vitro and in vivo:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying vincristine sulfate in biological samples, such as plasma and urine. [, , , ]
- UV Spectrophotometry: This method utilizes the absorption properties of vincristine sulfate at specific wavelengths to determine its concentration in pharmaceutical formulations. []
- Flow Injection Chemiluminescence: This sensitive technique detects vincristine sulfate based on the chemiluminescence generated from the reaction of its ion-pair complex with luminol. []
- Mass Spectrometry: This highly sensitive and specific method is often coupled with HPLC for accurate quantification of vincristine sulfate in complex biological matrices. [, ]
Q9: What about the stability of vincristine sulfate in different formulations and storage conditions?
A9: The stability of vincristine sulfate has been a subject of investigation, and studies have shown that it can be affected by various factors:
- Dilution and Packaging: Studies have demonstrated that vincristine sulfate diluted in infusion solutions like 0.9% sodium chloride injection and packaged in minibags or syringes remains physically and chemically stable for clinically relevant periods when stored at appropriate temperatures (e.g., 4°C). []
- Light Sensitivity: Vincristine sulfate is known to be light-sensitive. [] Therefore, it is crucial to protect it from light during storage and administration to maintain its potency.
Q10: What about the environmental impact of vincristine sulfate?
A11: While the environmental impact of vincristine sulfate has not been extensively studied, it is essential to consider potential risks associated with the disposal of cytotoxic drugs. [, ] Implementing proper waste management practices, such as collecting and treating pharmaceutical waste separately from regular waste streams, is crucial to minimize potential harm to the environment and human health. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.